molecular formula C18H19BrN2O3 B2781706 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955738-51-9

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2781706
CAS No.: 955738-51-9
M. Wt: 391.265
InChI Key: OSFLGFRVAVXLLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of α-Bromoisobutyryl bromide, an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It has been used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds, such as those involving the synthesis of furans and isoquinoline derivatives, provides a foundation for understanding the chemical properties and potential applications of "5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide". For instance, studies on the palladium-catalyzed cyclization of bromoacrylamides with isocyanides leading to substituted furans highlight the synthetic versatility and potential for creating complex molecules with specific biological activities (Jiang et al., 2014). Similarly, the synthesis of tetrahydroisoquinolinones through reactions involving furan derivatives demonstrates the potential for generating novel compounds with significant pharmacological properties (Kandinska, Kozekov, & Palamareva, 2006).

Potential Biomedical Applications

Although direct information on the biomedical applications of "this compound" is not available, related research suggests possible avenues. Compounds featuring isoquinoline and furan moieties have been explored for their antitumor activities and as ligands for various receptors, indicating potential in drug discovery and development. For example, substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have shown antineoplastic activity in preclinical models, suggesting that structurally similar compounds could also possess significant biological activities (Liu et al., 1995).

Chemical Modifications and Derivatives

The structural flexibility provided by the bromo, furan, and isoquinoline components of "this compound" could allow for various chemical modifications, potentially leading to new molecules with enhanced properties. Studies on the bromination of isoquinolines and related compounds offer insights into how modifications can influence the reactivity and biological activity of these molecules, providing a blueprint for further chemical exploration (Brown & Gouliaev, 2004).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that α-bromoisobutyryl bromide, a compound with a similar structure, has been used as an atom transfer radical polymerization (atrp) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It also forms an N-protected halodienamide, which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s solubility in common organic solvents suggests that it may have good bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity with water and alcohol suggests that its stability and efficacy may be affected by the presence of these substances in the environment

Properties

IUPAC Name

5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFLGFRVAVXLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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